molecular formula C16H14O4 B6143898 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid CAS No. 873442-69-4

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No. B6143898
CAS RN: 873442-69-4
M. Wt: 270.28 g/mol
InChI Key: ARPNBQDBKNKVII-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid is a caffeine metabolite that shows high antioxidant activity . It is a very sensitive biomarker for the consumption of relatively small amounts of coffee .


Synthesis Analysis

This compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . The conversion of HMCA to HMPA is facilitated by hydroxycinnamate reductase, an enzyme that acts as a heterodimeric NADH-dependent coumarate reductase .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Orally administered HMPA undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥1.2% . After HMPA is orally administered, intact and conjugated HMPAs in the bloodstream are detected and reach the maximum concentration in 15 minutes .

Mechanism of Action

The activation of the GPR41 receptor, which has a greater affinity for HMPA than HMCA, plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following HMPA intake and the substantial modulation of metabolic homeostasis by HMPA require further elucidation . For the improvement of metabolic disorders, insights into the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 are provided .

properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPNBQDBKNKVII-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylacrylic acid

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